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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a concise overview of 3-(2-Oxopiperidin-1-YL)propanoic acid,

a heterocyclic compound with potential applications in chemical synthesis and drug discovery.

This document collates available physicochemical data and presents a plausible synthetic

approach. Due to the limited publicly available experimental data, some information presented

is based on predictions and analysis of related compounds.

Chemical Structure and Properties
3-(2-Oxopiperidin-1-YL)propanoic acid is a derivative of piperidine, featuring a propanoic

acid moiety attached to the nitrogen atom of a 2-oxopiperidine (δ-valerolactam) ring.

Chemical Structure Diagram
Caption: Chemical structure of 3-(2-Oxopiperidin-1-YL)propanoic acid.

Physicochemical Properties
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A summary of the key physicochemical properties is provided in the table below. Note that

some of these values are predicted and have not been experimentally verified in published

literature.

Property Value Source

Molecular Formula C₈H₁₃NO₃ --INVALID-LINK--[1]

Molecular Weight 171.19 g/mol --INVALID-LINK--[1]

CAS Number 117705-04-1 --INVALID-LINK--[1]

IUPAC Name
3-(2-oxopiperidin-1-

yl)propanoic acid
--INVALID-LINK--

Melting Point 148 °C
--INVALID-LINK-- (Predicted)

[2]

Boiling Point 380.8±25.0 °C
--INVALID-LINK-- (Predicted)

[2]

Density 1.199±0.06 g/cm³
--INVALID-LINK-- (Predicted)

[2]

pKa 4.35±0.10
--INVALID-LINK-- (Predicted)

[2]

SMILES O=C(O)CCN1C(=O)CCCC1 --INVALID-LINK--

InChIKey
CZDCTKRGYQLASW-

UHFFFAOYSA-N
--INVALID-LINK--

Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR) for 3-(2-Oxopiperidin-1-YL)propanoic
acid are not readily available in the peer-reviewed literature. However, predicted mass

spectrometry data is available.

Predicted Mass Spectrometry Data
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Adduct m/z

[M+H]⁺ 172.09682

[M+Na]⁺ 194.07876

[M-H]⁻ 170.08226

[M+NH₄]⁺ 189.12336

[M+K]⁺ 210.05270

[M]⁺ 171.08899

Data sourced from PubChemLite.[3]

Experimental Protocols
A detailed, experimentally validated synthesis protocol for 3-(2-Oxopiperidin-1-YL)propanoic
acid is not described in the available scientific literature. However, a plausible synthetic route

can be proposed based on standard organic chemistry reactions, such as the Michael addition

of 2-piperidone to an acrylic acid derivative.

Proposed Synthesis Workflow

Starting Materials

Reaction Workup & Purification Final Product

2-Piperidone

Michael Addition

Acrylic Acid

Quenching Extraction Chromatography 3-(2-Oxopiperidin-1-YL)propanoic acid

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-(2-Oxopiperidin-1-YL)propanoic acid.

General Synthetic Procedure (Hypothetical)
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Reaction Setup: To a solution of 2-piperidone (1.0 eq) in a suitable aprotic solvent (e.g.,

acetonitrile or DMF) is added a base (e.g., sodium hydride or potassium carbonate, 1.1 eq)

at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30

minutes to facilitate the formation of the corresponding lactam salt.

Michael Addition: A solution of acrylic acid (1.0-1.2 eq) in the same solvent is added

dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room

temperature and stirred for 12-24 hours. The progress of the reaction should be monitored

by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, the reaction is carefully quenched by the addition of a saturated

aqueous solution of ammonium chloride or dilute hydrochloric acid to neutralize the excess

base and protonate the carboxylate.

Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate

or dichloromethane). The combined organic layers are then washed with brine, dried over

anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced

pressure to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using

a gradient of methanol in dichloromethane or ethyl acetate/hexane as the eluent.

Alternatively, recrystallization from a suitable solvent system could be employed to obtain the

pure 3-(2-Oxopiperidin-1-YL)propanoic acid.

Characterization: The structure and purity of the final compound should be confirmed by

standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-

resolution mass spectrometry (HRMS).

Biological Activity and Applications
Currently, there is no specific information in the public domain detailing the biological activity or

signaling pathways associated with 3-(2-Oxopiperidin-1-YL)propanoic acid. However, the

piperidine and propanoic acid moieties are present in numerous biologically active molecules.

Therefore, this compound could serve as a valuable building block in the synthesis of novel
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pharmaceutical agents. Further research is required to elucidate its potential biological

functions.

Conclusion
3-(2-Oxopiperidin-1-YL)propanoic acid is a chemical entity with defined physicochemical

properties, though much of the available data is predictive. While a validated, detailed

experimental protocol for its synthesis is not currently published, a plausible synthetic route via

Michael addition is proposed. The lack of information on its biological activity presents an

opportunity for future research to explore its potential applications in medicinal chemistry and

drug development.

Disclaimer: The information provided in this document is for research and informational

purposes only. The hypothetical synthesis protocol should be adapted and optimized under

appropriate laboratory conditions by qualified personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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